N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-9-8-13(21-10-5-11-28(21,23)24)12-14(15)20-19(22)18-16(26-2)6-4-7-17(18)27-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJCIHWGSJGKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their subsequent reactions under specific conditions to form the final product. The reaction conditions often include the use of specific reagents, solvents, and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzamide derivatives .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C22H27N3O6S2
- Molecular Weight : 493.6 g/mol
Anticancer Activity
Preliminary studies indicate that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide may exhibit significant anticancer properties. Its structure suggests potential inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Evaluation
In a study evaluating various derivatives of similar compounds, several exhibited potent activity against human colorectal carcinoma cell lines (HCT116). The most effective compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Its structural features suggest it may interact with bacterial enzymes or membranes.
Case Study: Antimicrobial Screening
In related studies on similar compounds, significant antimicrobial effects were noted against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various strains .
Enzyme Inhibition Studies
The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and infections. Further research is needed to elucidate its exact mechanisms of action.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Isoxaben (N-[3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl]-2,6-Dimethoxybenzamide)
Isoxaben, a pre-emergent herbicide, shares the 2,6-dimethoxybenzamide backbone but differs in its substitution pattern (Table 1). Key distinctions include:
- Substituent Chemistry: Isoxaben contains an isoxazole ring with a branched alkyl group (1-ethyl-1-methylpropyl) at the meta position, whereas the target compound features an isothiazolidine dioxide ring.
- Application : Isoxaben targets cellulose biosynthesis in weeds, with soil adsorption properties influenced by its lipophilic isoxazole substituent. The target compound’s isothiazolidine dioxide group may confer distinct solubility or soil mobility, though its mode of action remains uncharacterized in the evidence .
Comparison with N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
This thiazole-containing benzamide () shares a heterocyclic substituent but differs in electronic and functional properties:
- Heterocycle and Substituents: The thiazole ring with a chloro substituent and 2,4-difluoro substitution on the benzamide contrasts with the target compound’s methoxy and sulfone groups.
- Biological Mechanism : The thiazole derivative inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion-mediated enzyme binding. The target compound’s isothiazolidine dioxide may engage in unique hydrogen bonding (e.g., N–H⋯O or S=O interactions) or exhibit different enzyme selectivity .
Comparison with MCPA Derivatives
MCPA (2-methyl-4-chlorophenoxyacetic acid) esters () are phenoxy herbicides with a carboxylate ester group. While structurally distinct from benzamides, their post-emergent activity highlights the importance of substituent lipophilicity (e.g., 2-ethylhexyl ester) for foliar absorption. The target compound’s rigid aromatic system and polar sulfone group may limit membrane permeability compared to MCPA’s flexible ester side chain .
Tabulated Comparison of Key Compounds
Mechanistic and Physicochemical Insights
- Electron Effects : The target compound’s sulfone group (strong electron-withdrawing) contrasts with Isoxaben’s isoxazole (moderate electron-withdrawing) and MCPA’s electron-neutral ester. This may influence redox stability or receptor binding.
- Hydrogen Bonding : The thiazole derivative’s intermolecular N–H⋯N bonds stabilize crystal packing , while the target compound’s sulfone and methoxy groups may favor S=O⋯H or OMe⋯H interactions, affecting solubility or crystallization.
- Lipophilicity : Isoxaben’s branched alkyl chain enhances soil adsorption, whereas the target compound’s polar sulfone may reduce mobility in hydrophobic environments.
Q & A
Basic: What synthetic methodologies are employed to prepare this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves amide bond formation between a substituted aromatic amine and acyl chloride. For example, a protocol analogous to involves reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with 2,6-dimethoxybenzoyl chloride in pyridine under stirring, followed by purification via chromatography and recrystallization . Intermediates are characterized using:
- TLC for reaction monitoring (e.g., hexane/ethyl acetate eluent).
- NMR (¹H/¹³C) to confirm substituent integration and coupling patterns.
- X-ray crystallography (if single crystals are obtained) to resolve hydrogen-bonding networks and molecular packing .
Basic: What analytical techniques are critical for confirming the compound’s structure?
Answer:
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimers, as in ) .
- FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, sulfone S=O ~1300 cm⁻¹).
- Mass spectrometry : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How do intermolecular hydrogen bonds influence crystal packing in similar benzamides?
Answer:
In , N–H⋯N hydrogen bonds form centrosymmetric dimers, while C–H⋯F/O interactions stabilize 3D packing. To analyze such effects:
- Use single-crystal X-ray diffraction to map hydrogen-bond distances and angles.
- Compare with computational models (e.g., DFT) to predict packing efficiency and polymorphism risks .
Advanced: How can discrepancies between in vitro and in vivo bioactivity data be resolved?
Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Strategies include:
- Structural modification : Introduce polar groups (e.g., –SO₂) to enhance solubility ( ).
- Prodrug design : Mask reactive moieties (e.g., esterification) for improved bioavailability.
- In vivo metabolite profiling : Use LC-MS to identify active metabolites (as in ’s hypoglycemic studies) .
Basic: What are best practices for handling sensitive intermediates during synthesis?
Answer:
- Inert atmosphere : Use N₂/Ar for moisture-sensitive steps (e.g., acyl chloride reactions).
- Low-temperature quenching : Add intermediates to ice-cold NaHCO₃ to prevent decomposition.
- Waste segregation : Separate halogenated by-products for professional disposal ( ) .
Advanced: What computational methods predict the crystal structure of novel benzamides?
Answer:
- Molecule packing algorithms : Tools like Mercury (CCDC) analyze van der Waals radii and hydrogen-bond propensity.
- Polymorph prediction : Software (e.g., Polymorph Predictor) uses lattice energy minimization to assess stable forms.
- Validate predictions with experimental PXRD data ( ) .
Basic: What role does the isothiazolidin-1,1-dioxide moiety play in bioactivity?
Answer:
The sulfone group (–SO₂) enhances:
- Electron-withdrawing effects : Stabilizes the amide anion, critical for enzyme inhibition (e.g., PFOR in ).
- Metabolic resistance : Reduces oxidative degradation compared to thiazole analogs.
- Solubility : Polar sulfone improves aqueous solubility for in vitro assays .
Advanced: How are side reactions mitigated during aromatic amine-acyl chloride coupling?
Answer:
- Controlled stoichiometry : Use equimolar ratios to minimize diacylation ( ).
- Base selection : Pyridine acts as both solvent and HCl scavenger.
- Stepwise addition : Add acyl chloride dropwise to prevent exothermic side reactions .
Basic: How is the purity of the final compound validated?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental analysis : Compare experimental C/H/N/S values with theoretical calculations.
- Melting point consistency : Sharp MP indicates purity (deviations <2°C suggest impurities) .
Advanced: What strategies optimize yields in multi-step syntheses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
